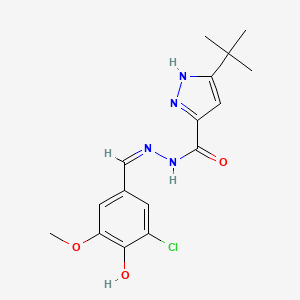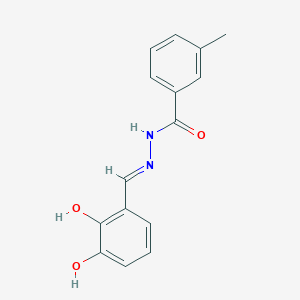![molecular formula C14H20FNO2S B6141162 3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine](/img/structure/B6141162.png)
3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine, also known as FPEMP, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including neuroscience and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine is not fully understood. However, it is believed to act as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation. This compound has been shown to increase the activity of the NMDA receptor, leading to enhanced cognitive function and neuroprotection.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. This compound has also been shown to increase the levels of glutathione, an antioxidant that protects cells from oxidative stress-induced damage. In addition, this compound has been found to increase the levels of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function and memory retention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine has several advantages for lab experiments. It has a high purity and reproducibility, making it an ideal candidate for preclinical studies. It also has a low toxicity profile, making it safe for use in animal models. However, this compound has some limitations. It has a short half-life, which may limit its efficacy in clinical settings. It also has a limited solubility, which may affect its bioavailability and distribution in the body.
Direcciones Futuras
For 3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine research include evaluating its potential as a novel antipsychotic agent, neuroprotective agent, and cognitive enhancer.
Métodos De Síntesis
The synthesis of 3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine involves the reaction of 3-fluoroacetophenone with 1-(methylsulfonyl)piperidine in the presence of sodium hydride. The reaction yields this compound as a white solid with a purity of over 99%. The synthesis method has been optimized to ensure reproducibility and high yield.
Aplicaciones Científicas De Investigación
3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, this compound has been shown to have neuroprotective effects against oxidative stress-induced cell death. It has also been found to enhance cognitive function and memory retention in animal models. In medicinal chemistry, this compound has been evaluated for its potential as a novel antipsychotic agent. It has shown promising results in preclinical studies and is being further evaluated for its safety and efficacy in clinical trials.
Propiedades
IUPAC Name |
3-[2-(3-fluorophenyl)ethyl]-1-methylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2S/c1-19(17,18)16-9-3-5-13(11-16)8-7-12-4-2-6-14(15)10-12/h2,4,6,10,13H,3,5,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTGKSLBCSLHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)CCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-fluorobenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6141098.png)

![4-cyclopentyl-6-[(3,5-dimethoxybenzyl)oxy]-1-isopropyl-1,4-diazepan-2-one](/img/structure/B6141107.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B6141113.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxy-2-phenylacetamide](/img/structure/B6141125.png)
![2-(3,4-dimethylphenyl)-8-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B6141130.png)
![N-(2,3-dimethylphenyl)-1-(1-{[(2,3-dimethylphenyl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6141133.png)
![2-(3-chlorobenzoyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6141150.png)
![5-{1-[(4-cyclohexylphenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B6141151.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6141161.png)
![N,N-dimethyl-2-{4-[4-(methylthio)benzyl]-2-morpholinyl}ethanamine](/img/structure/B6141169.png)
![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B6141188.png)